molecular formula C12H21O6- B13738496 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate

2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate

Katalognummer: B13738496
Molekulargewicht: 261.29 g/mol
InChI-Schlüssel: DXSFGONHYYWFBZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with an alcohol, followed by hydroxylation and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is unique due to its combination of hydroxyl, ester, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H21O6-

Molekulargewicht

261.29 g/mol

IUPAC-Name

2,3-dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate

InChI

InChI=1S/C12H22O6/c1-7(2)5-12(17,9(13)10(14)15)11(16)18-6-8(3)4/h7-9,13,17H,5-6H2,1-4H3,(H,14,15)/p-1

InChI-Schlüssel

DXSFGONHYYWFBZ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)CC(C(C(=O)[O-])O)(C(=O)OCC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.